The compound is cataloged in chemical databases such as PubChem, where it is identified by its molecular formula and a molecular weight of approximately 190.24 g/mol. It is primarily utilized in biochemical research and pharmaceuticals due to its potential interactions with biological systems.
The synthesis of 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can be approached through several chemical methodologies. A common synthetic route involves the reaction of benzonitrile with ethyl-(2-hydroxyethyl)-amine under controlled conditions.
This method allows for the selective formation of the desired amine product while minimizing side reactions.
The molecular structure of 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is notable for its complexity:
As an aromatic amine, 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile participates in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile primarily involves its interaction with biological targets:
These mechanisms suggest potential therapeutic applications in neuroprotection and cardioprotection.
The physical and chemical properties of 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile include:
These properties are crucial for determining the compound's behavior in various applications.
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile finds applications across several scientific fields:
The diverse applications underscore its significance in both academic research and industrial processes.
The synthesis of 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile typically begins with 3-(bromomethyl)benzonitrile as a key intermediate. This precursor is synthesized via free-radical bromination of m-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in refluxing CCl₄, achieving yields >85% [5]. Subsequent N-alkylation involves reacting this electrophile with N-ethylethanolamine under mild basic conditions (K₂CO₃) in acetonitrile at 60°C for 12 hours. This two-step approach leverages the robust electrophilicity of benzylic bromides and the nucleophilicity of secondary amines, consistent with strategies for analogous aminoalkyl benzonitriles [3] [5].
An alternative route employs reductive amination: 3-Cyanobenzaldehyde is condensed with N-ethylethanolamine in methanol, followed by reduction using NaBH₄ at 0°C. While this method avoids halogenated intermediates, it requires rigorous moisture control and yields (~75%) are moderately lower than the bromination route [5].
Table 1: Comparison of Synthetic Routes
| Starting Material | Reagent | Conditions | Yield |
|---|---|---|---|
| 3-(Bromomethyl)benzonitrile | N-Ethylethanolamine | K₂CO₃, CH₃CN, 60°C, 12 h | 92% |
| 3-Cyanobenzaldehyde | N-Ethylethanolamine + NaBH₄ | MeOH, 0°C to RT, 4 h | 75% |
Nucleophilic substitution at the benzylic carbon is the cornerstone of installing the ethyl-hydroxyethylamine moiety. The reaction proceeds via an Sₙ2 mechanism, where the secondary amine attacks the electrophilic carbon of 3-(bromomethyl)benzonitrile, displacing bromide with inversion of configuration. Key variables influencing efficiency include:
Optimized conditions use a 1.2:1 molar ratio of N-ethylethanolamine to benzylic bromide in refluxing acetonitrile with K₂CO₃, achieving >90% conversion within 8 hours. The hydrophilic nature of the product facilitates purification via aqueous/organic solvent extraction, removing unreacted amine [9].
Table 2: Solvent Impact on Substitution Efficiency
| Solvent | Base | Time (h) | Yield | Impurity Profile |
|---|---|---|---|---|
| DMF | K₂CO₃ | 6 | 94% | <5% Dialkylated product |
| Acetonitrile | K₂CO₃ | 8 | 92% | <2% Hydrolysis |
| Ethanol | K₂CO₃ | 12 | 78% | 15% Ether formation |
Transition-metal catalysis enables direct coupling of N-ethylethanolamine with pre-functionalized benzonitriles under milder conditions. Palladium-based systems (e.g., Pd(OAc)₂/Xantphos) facilitate Buchwald-Hartwig amination of 3-bromomethylbenzonitrile, though competing β-hydride elimination necessitates careful ligand selection [7] [10]. Copper(I) catalysts (CuI, neocuproine ligand) offer a lower-cost alternative, particularly effective for C–N bond formation in electron-deficient aryl halides, operating at 90°C in toluene with K₃PO₄ as base .
Notably, the hydroxyl group in N-ethylethanolamine requires transient protection (e.g., silylation) to prevent coordination-induced catalyst deactivation. Post-coupling deprotection with tetrabutylammonium fluoride (TBAF) restores the ethanolamine functionality without compromising the nitrile group [10].
Table 3: Catalytic Systems for Amine Coupling
| Catalyst System | Ligand | Temp (°C) | Yield | Side Products |
|---|---|---|---|---|
| Pd(OAc)₂ (5 mol%) | Xantphos | 100 | 88% | <3% Dehydrohalogenation |
| CuI (10 mol%) | Neocuproine | 90 | 82% | 8% Homocoupling |
| Pd₂(dba)₃ (3 mol%) | BINAP | 110 | 76% | 12% Protodebromination |
The nitrile group in 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile serves as an orthogonal handle for late-stage diversification via Pd-catalyzed reactions. Suzuki-Miyaura coupling employs aryl boronic acids with Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (80°C), functionalizing the benzonitrile at the meta-position to generate biaryl derivatives [7]. Alternatively, cyano group transformation utilizes Ni(0) or Pd(0) catalysts to convert –CN into amidines, tetrazoles, or carbonyls, expanding pharmacophore utility [7] [8].
For intramolecular cyclization, Pd(OAc)₂/XPhos mediates C–O coupling between the hydroxyethyl arm and aryl halides appended to the nitrile, forming morpholine-fused tricycles—valuable scaffolds in medicinal chemistry [7].
Table 4: Cross-Coupling Applications
| Reaction Type | Catalyst | Core Modification | Yield Range |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acid at C(3) | 70–85% |
| Cyano hydrolysis | Ni(acac)₂/H₂O | Carboxylic acid formation | 90% |
| Tetrazole synthesis | ZnBr₂/NaN₃ | Click chemistry to tetrazole | 65% |
| Intramolecular C–O | Pd(OAc)₂/XPhos | Morpholine annulation | 55% |
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2